molecular formula C17H16N2OS B2426442 N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892853-14-4

N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2426442
CAS No.: 892853-14-4
M. Wt: 296.39
InChI Key: BDNXYQCZCHAMEW-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11(2)13-8-9-14-15(10-13)21-17(18-14)19-16(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXYQCZCHAMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H16N2OS
  • Molecular Weight : 288.37 g/mol

The structural features include a benzamide backbone and a benzo[d]thiazole moiety, which are known to contribute to diverse biological activities.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response, suggesting anti-inflammatory properties.
  • Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and p53 activation.
  • Interaction with Cellular Targets : The compound interacts with specific receptors and enzymes, influencing various cellular pathways that regulate proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Anti-inflammatory Inhibits COX enzymes, potentially reducing inflammation.
Antimicrobial Exhibits activity against certain bacterial strains; further studies required for comprehensive profiling .

Anticancer Studies

Several studies have evaluated the anticancer potential of this compound:

  • MCF-7 Cell Line Study :
    • Findings : The compound showed significant cytotoxicity with an IC50 value of approximately 15 µM.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, indicating a dose-dependent effect on cell viability .
  • A549 Cell Line Study :
    • Findings : Similar cytotoxic effects were observed, supporting its potential as an anticancer agent across different tumor types.

Anti-inflammatory Studies

Research has demonstrated that this compound can effectively inhibit inflammatory responses:

  • COX Inhibition Assay :
    • The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes, showing promising results that suggest its utility in treating inflammatory conditions.

Antimicrobial Activity

While primarily focused on anticancer properties, initial assessments indicate some antimicrobial effects:

  • Bacterial Strain Testing :
    • The compound exhibited moderate activity against strains of Staphylococcus aureus and Escherichia coli, warranting further investigation into its potential as an antimicrobial agent .

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